molecular formula C7H4BrF3N2O2 B1279612 4-Bromo-2-nitro-5-(trifluoromethyl)aniline CAS No. 683241-86-3

4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Cat. No.: B1279612
CAS No.: 683241-86-3
M. Wt: 285.02 g/mol
InChI Key: PXTYWQVWAJBPIB-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4BrF3N2O2 and a molecular weight of 285.02 g/mol It is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline core

Preparation Methods

The synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline typically involves multi-step reactions. One common synthetic route includes the nitration of 4-bromo-2-(trifluoromethyl)aniline, followed by purification steps to isolate the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

4-Bromo-2-nitro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-nitro-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the bromine and trifluoromethyl groups influence the compound’s reactivity and stability. These groups can interact with molecular targets through various pathways, including electron transfer and covalent bonding .

Comparison with Similar Compounds

4-Bromo-2-nitro-5-(trifluoromethyl)aniline can be compared with similar compounds such as:

Properties

IUPAC Name

4-bromo-2-nitro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTYWQVWAJBPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470756
Record name 4-bromo-2-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683241-86-3
Record name 4-bromo-2-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the acetamide from step (b) above (4.5 g, 14 mmol) in MeOH (8 mL) was added aqueous 3N NaOH (50 mL) at room temperature. The reaction mixture was stirred at 90° C. for 2 h, cooled to room temperature and extracted with EtOAc (4×50 mL). The combined organic extracts were washed with 1% aqueous HCl and brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (15% EtOAc/hexane) to give the title compound as a yellow solid. MS (ESI, neg. ion) m/z: 282.9 (M−1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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